molecular formula C15H20ClN7O3S B052037 Ftfmp-fpim CAS No. 123724-77-6

Ftfmp-fpim

Cat. No.: B052037
CAS No.: 123724-77-6
M. Wt: 413.9 g/mol
InChI Key: LEILMSJMSYKJPU-UHFFFAOYSA-N
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Description

The compound “Ftfmp-fpim” is a fluorinated polymer of intrinsic microporosity. These types of polymers are known for their high surface area and porosity, making them suitable for various applications, including gas separation and adsorption processes. The unique structure of “this compound” allows it to exhibit exceptional selectivity and permeability properties, particularly for small gas molecules like helium and hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ftfmp-fpim” involves the direct fluorination of a polymer of intrinsic microporosity. The process typically starts with the preparation of the base polymer, which is then subjected to fluorination under controlled conditions. The reaction conditions include the use of fluorine gas at elevated temperatures and pressures to ensure complete fluorination of the polymer matrix .

Industrial Production Methods

In an industrial setting, the production of “this compound” involves large-scale fluorination reactors where the base polymer is exposed to fluorine gas. The process is carefully monitored to maintain the desired temperature and pressure conditions, ensuring consistent quality and performance of the final product .

Chemical Reactions Analysis

Types of Reactions

“Ftfmp-fpim” undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of the polymer, as well as substituted polymers with tailored functionalities .

Scientific Research Applications

“Ftfmp-fpim” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which “Ftfmp-fpim” exerts its effects is primarily based on its unique microporous structure. The polymer’s high surface area and porosity allow it to selectively adsorb and separate small gas molecules. The fluorine atoms in the polymer matrix enhance its chemical stability and resistance to degradation, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“Ftfmp-fpim” stands out due to its exceptional chemical stability and selectivity for small gas molecules. The fluorination process enhances its performance compared to non-fluorinated counterparts, making it a preferred choice for applications requiring high chemical resistance and selectivity .

Biological Activity

Ftfmp-fpim, a compound derived from the thiophene family, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is chemically characterized as Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate . Its structure allows it to interact with various biological targets, leading to significant pharmacological effects. Thiophene derivatives like this compound are known for their diverse biological activities, including anticancer , antimicrobial , and anti-inflammatory properties.

The biological activity of this compound can be attributed to its ability to interact with multiple biochemical pathways:

  • Target Interactions : this compound exhibits affinity for various enzymes and receptors, influencing cellular signaling pathways.
  • Biochemical Pathways : The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
  • Molecular Mechanisms : Its action may involve enzyme inhibition or activation, binding interactions with biomolecules, and alterations in gene expression.

Pharmacological Properties

This compound has been investigated for several pharmacological properties:

  • Anticancer Activity : Studies have indicated that this compound can inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.
  • Antimicrobial Effects : The compound has shown efficacy against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Action : Research suggests that this compound can reduce inflammation markers in vitro and in vivo.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

  • Anticancer Studies :
    • A study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.
    • Table 1 summarizes the effects of this compound on different cancer cell lines.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-715Caspase activation
    HeLa20Bcl-2 modulation
    A54925Cell cycle arrest
  • Antimicrobial Activity :
    • In vitro assays revealed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL.
    • Table 2 lists the antimicrobial efficacy against selected pathogens.
    PathogenMIC (µg/mL)
    Staphylococcus aureus16
    Escherichia coli32
    Candida albicans8
  • Anti-inflammatory Effects :
    • A recent animal study showed that administration of this compound reduced levels of pro-inflammatory cytokines in a model of acute inflammation, indicating its potential use in treating inflammatory diseases.

Properties

IUPAC Name

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-2-formamido-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3S.ClH/c1-8-12(26-15(20-8)19-7-23)14(25)21-9-5-10(22(2)6-9)13(24)18-4-3-11(16)17;/h5-7H,3-4H2,1-2H3,(H3,16,17)(H,18,24)(H,21,25)(H,19,20,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRRILODWZDXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC=O)C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924585
Record name N-{5-[(3-Amino-3-iminopropyl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}-2-[(hydroxymethylidene)amino]-4-methyl-1,3-thiazole-5-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123724-77-6
Record name 5-(5-(((3-Amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-2-(formylamino)-4-methylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123724776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{5-[(3-Amino-3-iminopropyl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}-2-[(hydroxymethylidene)amino]-4-methyl-1,3-thiazole-5-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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